11-(Iodomethyl)tricosane is a specialized organic compound primarily utilized as an intermediate in organic synthesis. It belongs to the class of long-chain alkyl halides, specifically featuring an iodine atom attached to the eleventh carbon of a tricosane chain. This compound can be synthesized from its precursor, 11-methyltricosane, through halogenation processes.
11-(Iodomethyl)tricosane can be sourced from various chemical suppliers and is classified under organic compounds, particularly as an alkyl iodide. Its molecular formula is , indicating it comprises a long hydrocarbon chain with an iodine substituent.
The synthesis of 11-(iodomethyl)tricosane typically involves the reaction of 11-methyltricosane with iodine in the presence of a suitable solvent and catalyst. One effective method utilizes triphenylphosphine as a reducing agent along with imidazole to facilitate the substitution reaction. The general procedure includes:
This method allows for high yields of the desired product while minimizing by-products through careful control of reaction conditions .
The molecular structure of 11-(iodomethyl)tricosane features a linear tricosane backbone with an iodine atom attached to the eleventh carbon atom. This specific positioning of the iodine substituent impacts the compound's reactivity and properties.
11-(Iodomethyl)tricosane can undergo several types of chemical reactions due to the presence of the iodomethyl group:
These reactions are significant in synthetic organic chemistry for producing more complex molecules from simpler precursors .
The mechanism of action for 11-(iodomethyl)tricosane primarily revolves around its role as a reactive intermediate. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom it was attached to. This process can be summarized in two main steps:
This mechanism is crucial for synthesizing various organic compounds with specific functionalities .
These properties indicate that 11-(iodomethyl)tricosane is stable under standard conditions but should be handled with care due to its reactivity .
11-(Iodomethyl)tricosane serves various applications in scientific research and industrial chemistry:
The versatility of this compound makes it valuable across multiple fields within chemistry and materials science .
The strategic installation of the iodomethyl (–CH₂I) functionality onto extended alkyl chains represents a foundational synthetic challenge in preparing 11-(iodomethyl)tricosane (C₂₄H₄₉I). This C₂₄ iodinated alkane serves as a crucial intermediate in organic synthesis and materials science, requiring precise methodologies for its construction. Two primary approaches dominate this synthetic objective: direct halogenation of preformed alkyl frameworks and alkylative functionalization of precursor molecules.
Radical-Mediated Halogenation: The direct introduction of iodine via free-radical halogenation follows a well-established chain mechanism, though iodine presents unique reactivity challenges compared to lighter halogens. While chlorination and bromination of unactivated alkanes proceed efficiently under thermal or photolytic conditions (initiation via X₂ homolysis), iodine's reactivity follows the inverse order: F₂ > Cl₂ > Br₂ > I₂ [1]. This limitation necessitates careful optimization. The reaction proceeds through hydrogen abstraction by halogen radicals to generate carbon-centered radicals, followed by iodine atom transfer. However, the endothermic nature of hydrogen abstraction by iodine radicals (H–I bond strength = 71 kcal/mol) renders standard alkane iodination inefficient [1]. To circumvent this, iodine carriers or activated iodine sources are employed.
Appel Reaction and Related Methodologies: A highly effective strategy leverages the Appel reaction or its modern variants. This involves converting a primary alcohol precursor, such as 11-(hydroxymethyl)tricosane, using triphenylphosphine (PPh₃) and iodine (I₂). The mechanism proceeds via formation of a phosphonium iodide intermediate ([Ph₃P⁺–I]⁻), which undergoes nucleophilic displacement by the alcohol oxygen, generating an alkoxyphosphonium ion. This highly electrophilic species is rapidly attacked by iodide, yielding the desired alkyl iodide and triphenylphosphine oxide (Ph₃P=O) [5]. Recent innovations focus on solvent systems and phosphine alternatives to enhance atom economy and facilitate purification. For example, silicaphosphine (Silphos, [P(Cl)₃−ₙ(SiO₂)ₙ]) combined with molecular iodine in refluxing acetonitrile offers a heterogeneous approach with simplified work-up via filtration, achieving high yields for primary alkyl iodides [5]. Similarly, ionic liquids like [bmim][I] (1-butyl-3-methylimidazolium iodide) combined with Brønsted acids efficiently convert alcohols to alkyl iodides under mild conditions, benefiting from easy product isolation [5].
Alternative Alkylative Routes: Dehydrohalogenation followed by hydroiodination offers another pathway. Controlled anti-Markovnikov addition of HI across terminal alkenes like 11-methylenetricosane is achievable using specific catalytic systems. For instance, employing trimethylbromosilane (Me₃SiBr) and oxygen with trace Cu(I) catalysts (present in commercial TMSBr) promotes anti-Markovnikov addition, yielding the primary iodide 11-(iodomethyl)tricosane selectively [5]. Conversely, Markovnikov addition yielding the secondary iodide predominates with FeBr₂ catalysis.
Table 1: Comparison of Key Halogenation Methods for Iodomethyl Group Installation
Method | Substrate Requirement | Key Reagents/Conditions | Advantages | Limitations | Yield Range (Typical) |
---|---|---|---|---|---|
Appel Reaction | Primary Alcohol (R-CH₂-OH) | PPh₃, I₂, inert solvent (e.g., CH₂Cl₂, toluene) | Well-established, high yields for primary iodides | Ph₃P=O byproduct difficult to remove | 70-90% |
Silphos/I₂ | Primary Alcohol | Silphos, I₂, CH₃CN, reflux | Heterogeneous, easy filtration, no P=O residue | Requires reflux conditions | 85-95% |
Ionic Liquid [bmim][I]/Acid | Primary Alcohol | [bmim][I], e.g., H₂SO₄ or TsOH, RT - 80°C | Mild conditions, easy separation, recyclable IL | Cost of ionic liquid, acid compatibility | 75-88% |
Anti-Markovnikov Hydroiodination | Terminal Alkene (R-CH=CH₂) | TMSBr, O₂, ppm Cu(I), RT | Direct alkene functionalization, high regioselectivity | Requires O₂ atmosphere, trace metal control | 60-80% |
Radical Iodination | Alkane with suitable H | I₂, Peroxide initiator or light, Δ | Theoretically direct | Low efficiency for specific methylene sites | <30% (Unoptimized) |
The construction of the extended C₂₃ backbone of 11-(iodomethyl)tricosane can be strategically achieved through transition-metal-catalyzed cross-coupling reactions, leveraging the iodomethyl group either as a pre-formed coupling partner or as a post-coupling functionalization handle. While traditionally associated with (hetero)aryl or alkenyl systems, Stille and Suzuki couplings have found application in synthesizing complex, functionalized alkanes.
Stille Coupling (Pd-Catalyzed C–C Bond Formation): The Stille reaction couples organostannanes (R–SnR₃) with organic electrophiles (R'–X, X = Br, I, OTf) using palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Its application to alkyl systems requires careful consideration due to slower transmetalation rates compared to sp²-hybridized carbons and potential β-hydride elimination from alkylpalladium intermediates. However, stabilized alkylstannanes or specific ligands can mitigate these issues. A relevant strategy involves synthesizing a tricosanylstannane (e.g., CH₃(CH₂)₂₂CH₂SnBu₃) and coupling it with methyl iodide (CH₃I) under Stille conditions. While feasible, the reaction faces limitations:
Suzuki-Miyaura Coupling (Pd-Catalyzed C–C Bond Formation): The Suzuki reaction, coupling organoboranes (R–B(OR)₂) with organic halides (R'–X) in the presence of a Pd catalyst and a base, presents a more environmentally friendly alternative to Stille chemistry. Boronic acids and esters are generally less toxic and easier to handle and remove than organostannanes. Synthesis of 11-(iodomethyl)tricosane could involve coupling an alkylboronic ester (e.g., CH₃(CH₂)₁₀CH₂Bpin) with an alkyl iodide containing the iodomethyl group (e.g., ICH₂(CH₂)₁₁CH₂I, using one iodide as the coupling partner). The mechanism involves three key steps [2]:
Comparison for Alkane Synthesis: For constructing the linear C₂₄ skeleton of 11-(iodomethyl)tricosane specifically, classical chain-elongation methods (e.g., malonate alkylations, Wittig reactions followed by reduction) often offer greater efficiency and scalability than Stille or Suzuki couplings between two complex alkyl fragments. However, Suzuki coupling shines when introducing specific functional groups or complex fragments at precise positions along the chain or when the iodomethyl-bearing fragment is readily available as a boronic ester. Stille coupling, despite its drawbacks, remains valuable for specific stereoselective transformations difficult to achieve otherwise. The choice hinges on the availability of precursors and the specific substitution pattern required.
Achieving high yields and purity in the synthesis of 11-(iodomethyl)tricosane critically depends on the judicious selection of solvents and catalysts, tailored to the specific reaction mechanism employed (e.g., Appel reaction, Hydroiodination, Cross-Coupling).
Solvent Optimization: The solubility of long-chain hydrocarbon precursors and the polarity required for the reaction mechanism dictate solvent choice.
Catalyst Development and Optimization: Catalyst design focuses on activity, selectivity, stability, and recyclability.
Process Optimization Parameters: Beyond solvent and catalyst, key parameters require fine-tuning:
Table 2: Solvent and Catalyst Systems for Key Steps Towards 11-(Iodomethyl)tricosane
Synthetic Step | Recommended Solvent Systems | Catalyst Systems | Critical Optimization Parameters | Target Outcome Metrics |
---|---|---|---|---|
Appel Reaction (ROH → R-I) | Toluene, CH₂Cl₂ (limited), [bmim][I] (neat) | PPh₃/I₂, Silphos/I₂, [bmim][I]/Acid | Purity of ROH, Stoichiometry (P/I₂), Temperature | Yield >90%, Minimal P=O contamination, Scalability |
Anti-Markovnikov Hydroiodination | DCE, AcOH | TMSBr, O₂, ppm Cu(I) (commercial source) | O₂ flow/control, Cu concentration, RT stability | Regioselectivity >90% (linear), Yield 70-85% |
Alkyl-Alkyl Suzuki Coupling | Toluene (degassed), Dioxane (degassed) | Pd-PEPPSI-IPent / Base (e.g., K₃PO₄, tBuOLi) | Ligand choice, Base strength/concentration, Anhydrous/O₂-free | Conversion >95%, Yield 80-90%, Low Pd residue |
Stille Coupling (R-SnR₃ + R'-I) | Toluene, DMF (degassed) | Pd(PPh₃)₄, Pd₂(dba)₃ / Ligand (e.g., AsPh₃, Fu's ligands) | Tin reagent purity, Ligand/Pd ratio, Temperature | Yield 75-90%, Efficient Sn byproduct removal |
Ionic Liquid Conversion | Neat [bmim][I] (+ optional co-solvent) | [bmim][I], catalytic H₂SO₄ or TsOH | Acid loading, Temperature (RT-80°C), Mixing | Yield 85-90%, IL recovery >95%, Low water |
Characterization-Driven Optimization: Modern catalyst and process development relies heavily on analytical techniques:
Optimization for 11-(iodomethyl)tricosane synthesis involves iterative cycles of catalyst/solvent selection, parameter adjustment guided by mechanistic understanding, and rigorous characterization to achieve high efficiency and scalability while minimizing environmental impact and cost.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7